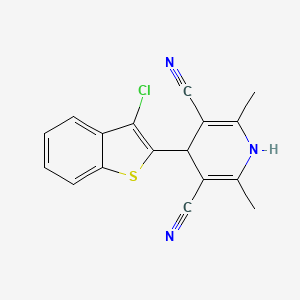

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile

Description

Molecular Formula: C₁₇H₁₂ClN₃S

Structural Features:

- Core: 1,4-dihydropyridine (DHP) ring, a scaffold widely studied for calcium channel modulation and cardiovascular applications .

- Substituents: Position 4: 3-Chloro-1-benzothiophen-2-yl group (a sulfur-containing aromatic system with a chlorine atom). Positions 2 and 6: Methyl groups. Positions 3 and 5: Cyano (-CN) groups. Key Properties:

- Metabolic Stability: The benzothiophene moiety may slow oxidation by cytochrome P450 enzymes compared to simpler aryl groups .

Properties

IUPAC Name |

4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6,15,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYKPHLLOPSGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves the reaction of 3-chloro-1-benzothiophene-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,4-DHPs and analogs:

Key Comparisons

Substituent Effects on Pharmacological Activity: Target vs. Bay K 8644: The cyano groups in the target compound replace carboxylate esters, reducing hydrogen-bonding capacity but increasing electrophilicity. This may shift activity from calcium channel activation (as in Bay K 8644) to antagonism or alternative mechanisms . Halogenated Aryl Groups: The 3-chloro-benzothiophene group (target) vs. 4-bromophenyl (CID 24208914, ) vs. 4-fluorophenyl-thienyl ():

- Lipophilicity : Bromophenyl > Chlorobenzothiophene > Fluorophenyl-thienyl, influencing membrane permeability .

Metabolic Stability :

- The benzothiophene group in the target compound may confer slower oxidation by cytochrome P450 compared to phenyl or thienyl analogs, as seen in Hantzsch 1,4-DHP derivatives .

Synthetic Accessibility :

- The target compound’s synthesis likely follows Hantzsch DHP protocols, similar to 4-[4-(4-fluorophenyl)thienyl]-DHP (57% yield for compound 12 in ), though yields may vary with benzothiophene incorporation.

Research Findings and Implications

- The cyano groups may favor antagonism over activation.

- Antioxidant Potential: 1,4-DHPs with electron-withdrawing groups (e.g., -CN) show radical-scavenging activity, implying therapeutic utility beyond cardiovascular applications .

- Metabolism : The chloro-benzothiophene group likely reduces hepatic oxidation rates compared to dichlorophenyl DHPs, as observed in cytochrome P450 studies .

Biological Activity

The compound 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile (CAS No. 477886-59-2) is a member of the pyridine and thiophene chemical classes. Its molecular formula is with a molecular weight of approximately 325.82 g/mol . This compound has garnered attention in pharmacological research due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound includes a benzothiophene moiety, which is known for its diverse biological activities. The presence of chlorine and multiple cyano groups suggests potential reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 477886-59-2 |

| Molecular Formula | C17H12ClN3S |

| Molecular Weight | 325.82 g/mol |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds in this class has been explored through various in vitro and in vivo studies. Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been reported for similar structures. This suggests that the compound may possess similar anti-inflammatory effects, contributing to its therapeutic potential .

Cytotoxicity and Cancer Research

Several studies have focused on the cytotoxic effects of benzothiophene derivatives on cancer cell lines. The mechanisms often involve induction of apoptosis and inhibition of cell proliferation. For example, compounds with structural similarities have been shown to inhibit the growth of human cancer cell lines through various pathways including the modulation of signaling cascades involved in cell survival .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 25 µg/mL, showcasing their potential as effective antibacterial agents .

- Cytotoxic Effects : In a study examining the cytotoxicity of benzothiophene derivatives on breast cancer cells (MCF-7), it was found that these compounds could induce apoptosis at concentrations ranging from 10 to 50 µM, significantly reducing cell viability compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.